molecular formula C16H16N4OS2 B10984997 2-(benzylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

2-(benzylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

Cat. No.: B10984997
M. Wt: 344.5 g/mol
InChI Key: DQVSEWGSQBWELP-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylamino group and a thiazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of benzylamine with a thiazole derivative under controlled conditions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

2-(benzylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(benzylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is unique due to its specific thiazole ring system and the presence of both benzylamino and carboxamide groups. These structural features contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H16N4OS2

Molecular Weight

344.5 g/mol

IUPAC Name

2-(benzylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H16N4OS2/c1-10-11(2)23-16(18-10)20-14(21)13-9-22-15(19-13)17-8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,17,19)(H,18,20,21)

InChI Key

DQVSEWGSQBWELP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)NCC3=CC=CC=C3)C

Origin of Product

United States

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